molecular formula C18H17N3O3S B6577177 N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide CAS No. 422527-81-9

N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

Cat. No.: B6577177
CAS No.: 422527-81-9
M. Wt: 355.4 g/mol
InChI Key: JLZGZBUOAYZLGG-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinazolinone core substituted with a sulfanylidene group at position 2 and an acetamide moiety linked to a 2-methoxyphenylmethyl group at position 3. The compound’s synthesis typically involves multi-step reactions, such as condensation of thioglycolic acid derivatives with aldehydes or Knoevenagel reactions, followed by functionalization of the acetamide side chain .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-15-9-5-2-6-12(15)10-19-16(22)11-21-17(23)13-7-3-4-8-14(13)20-18(21)25/h2-9H,10-11H2,1H3,(H,19,22)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZGZBUOAYZLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S, with a molecular weight of 383.5 g/mol. Its structure features a methoxyphenyl group and a sulfanylidene group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC20H21N3O3S
Molecular Weight383.5 g/mol
IUPAC NameN-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
InChI KeyXMOXGQXGNOIWSD-UHFFFAOYSA-N

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation and apoptosis induction. For instance, in vitro evaluations have shown that derivatives of similar quinazoline compounds can exhibit submicromolar activity against various cancer cell lines, including HeLa and HT-29 cells. The compound's ability to induce reactive oxygen species (ROS) production has been linked to its cytotoxic effects, leading to apoptosis through mitochondrial pathways .

Case Study: Antiproliferative Effects

A study assessing the antiproliferative effects of related compounds found that certain derivatives demonstrated significant activity against a panel of human cancer cell lines. The most effective derivative showed an IC50 value of approximately 0.02 mM against HT-29 cells, indicating potent anticancer activity .

The biological activity of this compound is believed to be mediated through its interaction with key cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the cell cycle and proliferation.
  • Apoptosis Induction : It appears to activate caspase pathways leading to programmed cell death.
  • ROS Generation : Increased ROS levels contribute to oxidative stress in cancer cells, promoting apoptosis.

Table 2: Summary of Biological Activity Findings

Study/CompoundCell Lines TestedIC50 Value (mM)Mechanism of Action
Compound 3fHeLa0.02Induction of ROS and caspase activation
Compound AHT-29>10Minimal activity observed
Compound BVarious Cancer LinesSubmicromolarEnzyme inhibition

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Activity : Derivatives with electron-withdrawing groups (e.g., sulfamoyl , chlorine ) exhibit enhanced antimicrobial or anticonvulsant activity compared to electron-donating groups (e.g., methoxy ).
  • Side Chain Flexibility : The 2-methoxyethyl group in may improve solubility but reduces steric hindrance compared to the 2-methoxyphenylmethyl group in the target compound.
  • Aromatic Diversity : Analogous compounds with substituted phenyl rings (e.g., 4-chlorophenyl ) demonstrate how halogenation influences lipophilicity and target binding.

Physicochemical Properties

  • Melting Points: Sulfamoyl-substituted analogs (e.g., compound 5 ) exhibit higher melting points (269–315°C) compared to non-polar derivatives, likely due to hydrogen bonding from sulfonamide groups.
  • Solubility : Methoxy-containing derivatives (e.g., ) may show improved aqueous solubility over chlorinated or phenyl-substituted analogs.

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